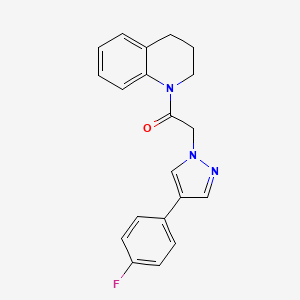
4-Bromo-4,4,3,3-tetrafluorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-4,4,3,3-tetrafluorobutanoic acid is a chemical compound with a molecular weight of 238.96 . The molecule contains a total of 14 atoms, including 3 Hydrogen atoms, 4 Carbon atoms, 2 Oxygen atoms, 4 Fluorine atoms, and 1 Bromine atom .
Molecular Structure Analysis
The InChI code for 4-Bromo-4,4,3,3-tetrafluorobutanoic acid is 1S/C4H3BrF4O2/c5-4(8,9)3(6,7)1-2(10)11/h1H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Copolymerization and Polymer Synthesis
4-Bromo-4,4,3,3-tetrafluorobutanoic acid derivatives have been utilized in copolymerization processes. For instance, 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes, related compounds, were successfully copolymerized with hexafluoropropene oxide derived acid fluorides, offering insights into polymer synthesis methods (Ito et al., 1979).
Synthesis of Fluoroorganic Compounds
This acid also plays a role in the synthesis of fluoroorganic compounds. For example, a study demonstrated the synthesis and reactions of chiral 2-(tert-butyl)-2H,4H-1,3-dioxin-4-ones bearing functional groups, where related bromo-compounds derived from hydroxybutanoic acid were used (Noda & Seebach, 1987).
Exploration in Nucleophilic Reactions
Research on 3-chloro-2-fluorobut-2-en-4-olide and 2-fluorobut-2-en-4-olide, synthesized from compounds including 4-bromo-3,4-dichloro-3,4-difluorobutane, has expanded the understanding of nucleophilic reactions, which are fundamental in organic chemistry (Paleta et al., 2000).
Methodologies in Organic Synthesis
The reductive coupling of 4-bromo-3,3,4,4-tetrafluorobut-1-ene has been investigated, showcasing novel methodologies in organic synthesis, particularly in the addition of carbonyl compounds (Konno et al., 2011).
Chemical and Spectroscopic Analysis
The compound's derivatives are used in spectroscopic studies, such as nuclear magnetic resonance (NMR) investigations of alkanes and alkenes, enhancing the understanding of molecular structures and interactions (Hinton & Jaques, 1973).
Wirkmechanismus
Safety and Hazards
Specific safety and hazard information for 4-Bromo-4,4,3,3-tetrafluorobutanoic acid is not available in the sources I found. It’s always important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-bromo-3,3,4,4-tetrafluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF4O2/c5-4(8,9)3(6,7)1-2(10)11/h1H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURMDHYHHVXUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(F)(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[1-(2-chloropropanoyl)azepan-4-yl]acetate](/img/structure/B2955578.png)
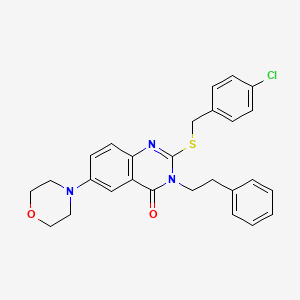
![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoline](/img/structure/B2955581.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2955584.png)
![2-(4-bromophenyl)-1-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2955585.png)
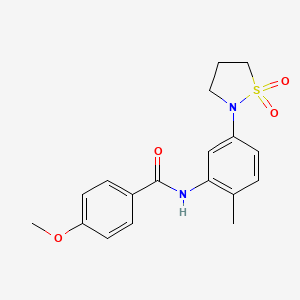
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2955587.png)
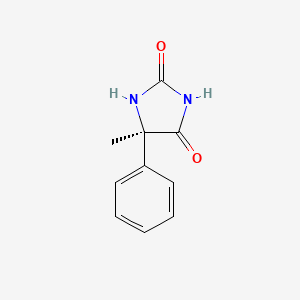
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2955589.png)
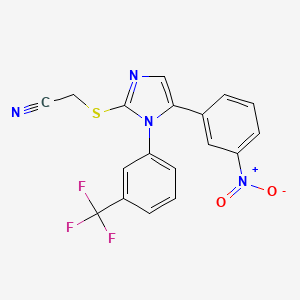
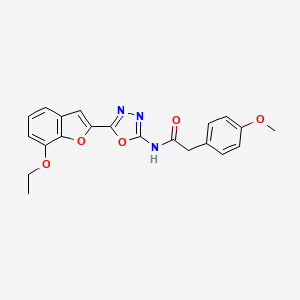

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide](/img/structure/B2955595.png)
